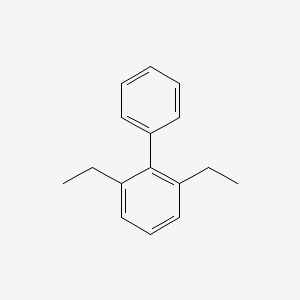
2,6-Diethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 6 positions on the biphenyl structure makes 2,6-Diethyl-1,1’-biphenyl unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Friedel-Crafts alkylation reaction, where ethyl groups are introduced to the biphenyl structure using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2,6-Diethyl-1,1’-biphenyl, often involves large-scale catalytic processes. The Suzuki-Miyaura coupling reaction is favored due to its mild reaction conditions and high yields . Additionally, oxidative dehydrogenation of benzene can be employed to produce biphenyl compounds on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common for biphenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diethyl-1,1’-biphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Diethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups at the 2 and 2’ positions.
2,2’-Diethyl-1,1’-biphenyl: Ethyl groups at the 2 and 2’ positions.
Uniqueness
2,6-Diethyl-1,1’-biphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its interactions with other molecules .
Eigenschaften
CAS-Nummer |
112757-50-3 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,3-diethyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-14(4-2)16(13)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
RQRZMHYWPGDPOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


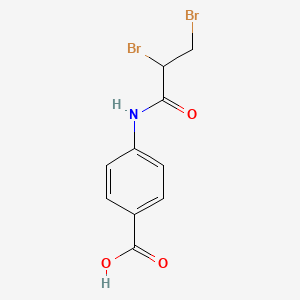
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
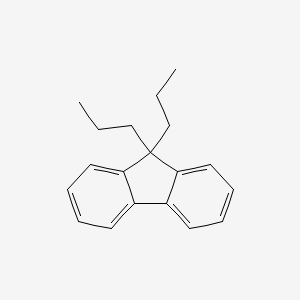
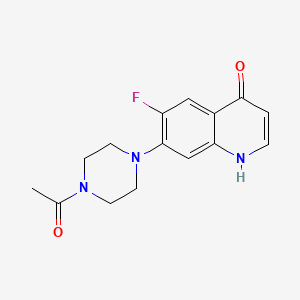
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
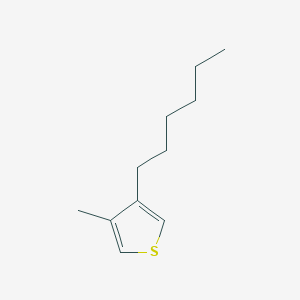
methanone](/img/structure/B14298376.png)
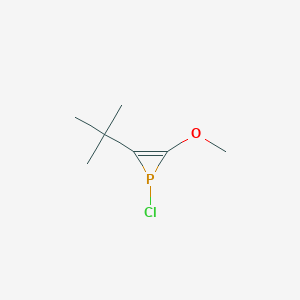
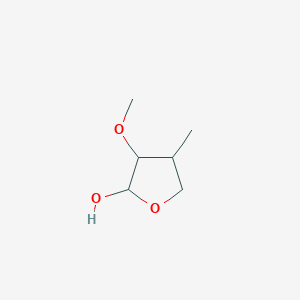
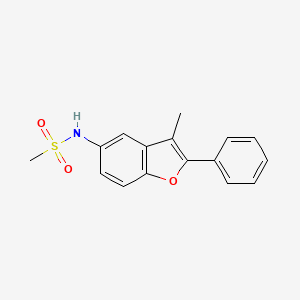
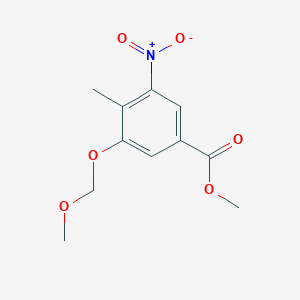
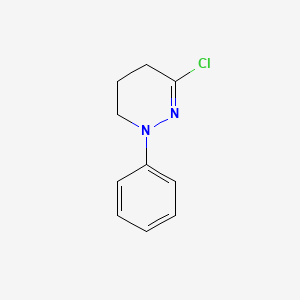
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
